1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine, or 5-F2P for short, is an organic compound with a wide range of scientific applications. It is a versatile compound which has been used in the fields of chemistry, biology, and medicine. 5-F2P has been used as a reagent in a variety of organic synthesis reactions, as a fluorescent probe in biological research, and as a drug in clinical studies.
Scientific Research Applications
5-F2P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of polymers and other organic compounds. It has also been used as a fluorescent probe in biological research, as it is able to fluoresce in the near-infrared region, allowing for the detection of biological molecules. In addition, 5-F2P has been used as a drug in clinical studies, as it has been found to be effective in treating certain types of cancer.
Mechanism of Action
The mechanism of action of 5-F2P is not yet fully understood. It is believed that the compound binds to certain enzymes in the body, inhibiting their activity. This inhibition of enzyme activity results in the inhibition of certain biochemical pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2P are not yet fully understood. However, it has been found to be effective in treating certain types of cancer, as it is able to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, 5-F2P has been found to have anti-inflammatory properties, as well as being effective in treating certain types of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of 5-F2P for lab experiments is its versatility. It can be used as a reagent in organic synthesis reactions, as a fluorescent probe in biological research, and as a drug in clinical studies. However, one limitation of 5-F2P is its toxicity. It is important to use the compound in a safe and controlled environment, as it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 5-F2P. It is possible that the compound could be used to develop new drugs for the treatment of cancer and other diseases. In addition, it could be used as a tool to study the biochemical and physiological effects of various compounds. Finally, 5-F2P could be used to develop new fluorescent probes for biological research.
properties
IUPAC Name |
1-(5-fluoro-2-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSJTDNLUDWPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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